molecular formula C24H29ClN2O2S B3938068 N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide

N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide

Cat. No.: B3938068
M. Wt: 445.0 g/mol
InChI Key: JLYZXDYYHMPRKC-UHFFFAOYSA-N
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Description

N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide is a complex organic compound that features a pyrrolidine ring, a benzothiophene core, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide typically involves multi-step organic synthesis. The process begins with the construction of the benzothiophene core, followed by the introduction of the pyrrolidine ring and the chlorobenzamide moiety. Common reagents used in these steps include tert-butyl chloride, pyrrolidine, and 3-chlorobenzoyl chloride. Reaction conditions often involve the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group in place of the chlorine atom .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are involved.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and pyrrolidine-containing molecules. Examples include:

  • Benzothiophene-2-carboxamide
  • Pyrrolidine-2,5-dione
  • 3-chlorobenzoyl pyrrolidine

Uniqueness

What sets N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O2S/c1-24(2,3)16-9-10-18-19(14-16)30-22(20(18)23(29)27-11-4-5-12-27)26-21(28)15-7-6-8-17(25)13-15/h6-8,13,16H,4-5,9-12,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYZXDYYHMPRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide
Reactant of Route 5
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide
Reactant of Route 6
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide

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